![molecular formula C19H27N5O3S B2878950 N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034419-70-8](/img/structure/B2878950.png)
N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, such as thiazole, pyridone, pyrazole, and chromene derivatives, with the aim of utilizing them as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. For example, studies have reported the synthesis of new heterocyclic compounds suitable for use as antibacterial agents through reactions with a variety of active methylene compounds, resulting in pyran, pyridine, and pyridazine derivatives (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014; M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Synthesis of Heterocyclic Compounds
Studies have focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming at their use as potent inhibitors for specific biological targets. For instance, research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors examined various 6,5-heterocycles to improve metabolic stability, highlighting the potential of such compounds in cancer therapy (Markian M Stec, K. Andrews, S. Booker, et al., 2011).
Potential in Drug Discovery
The compound's framework has been leveraged in the discovery of new chemical entities with significant biological activities. This includes the development of N-alkylated arylsulfonamides as selective ligands for serotonin receptors, demonstrating the versatility of the sulfonamide group in medicinal chemistry to design drugs with potential CNS disorder treatment capabilities (V. Canale, Rafał Kurczab, A. Partyka, et al., 2016).
properties
IUPAC Name |
N-cyclopentyl-2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-22(28(2,26)27)15-19(25)24(17-5-3-4-6-17)14-13-23-12-9-18(21-23)16-7-10-20-11-8-16/h7-12,17H,3-6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDVJXQCSGGCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
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